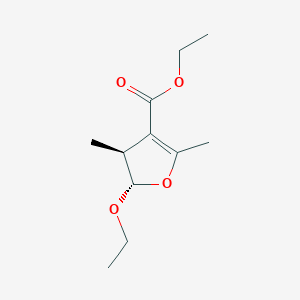
(S)-Isothipendyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Isothipendyl is a chemical compound that belongs to the class of antihistamines. It has been widely used in the treatment of allergies and other related conditions. This compound has also been studied for its potential use in scientific research applications.
Wirkmechanismus
(S)-Isothipendyl works by blocking the action of histamine, a chemical that is released by the body in response to an allergen. Histamine is responsible for causing the symptoms of allergies, such as itching, swelling, and redness. By blocking the action of histamine, (S)-Isothipendyl helps to reduce these symptoms.
Biochemical and Physiological Effects:
(S)-Isothipendyl has been found to have a number of biochemical and physiological effects. It has been found to inhibit the release of histamine from mast cells, which helps to reduce the symptoms of allergies. It has also been found to inhibit the production of cytokines, which are responsible for causing inflammation in the body. In addition, (S)-Isothipendyl has been found to have anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.
Vorteile Und Einschränkungen Für Laborexperimente
(S)-Isothipendyl has several advantages for use in lab experiments. It is a well-studied compound, and its mechanism of action is well understood. It can be easily synthesized in the lab, and its effects can be easily measured. However, there are also some limitations to its use in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. In addition, its anticholinergic effects can interfere with some experiments.
Zukünftige Richtungen
There are several future directions for the study of (S)-Isothipendyl. One area of research is the development of new derivatives of (S)-Isothipendyl that have improved efficacy and reduced toxicity. Another area of research is the study of the molecular mechanisms underlying the anti-inflammatory and anti-allergic effects of (S)-Isothipendyl. Finally, (S)-Isothipendyl could be studied for its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
(S)-Isothipendyl is a well-studied compound that has potential for use in scientific research applications. It has anti-inflammatory and anti-allergic properties, and has been studied for its potential use in the treatment of various diseases. Its mechanism of action is well understood, and it can be easily synthesized in the lab. However, its toxicity and anticholinergic effects can limit its use in certain experiments. Overall, (S)-Isothipendyl has the potential to be a valuable tool for scientific research in the future.
Synthesemethoden
(S)-Isothipendyl can be synthesized through a multi-step process. The first step involves the condensation of 4-chloro-2-methylphenol with 4-methylbenzaldehyde in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions involving reduction, acetylation, and deacetylation to obtain (S)-Isothipendyl.
Wissenschaftliche Forschungsanwendungen
(S)-Isothipendyl has been studied for its potential use in scientific research applications. It has been found to have anti-inflammatory and anti-allergic properties, which make it a potential candidate for the treatment of various diseases such as asthma, atopic dermatitis, and allergic rhinitis. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of (S)-Isothipendyl can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Benzhydrol", "2-Bromo-1-(dimethylamino)ethane", "Sodium hydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Water" ], "Reaction": [ "Step 1: Benzhydrol is reacted with 2-bromo-1-(dimethylamino)ethane in the presence of sodium hydride to form the intermediate product, 1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 2: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(benzhydryloxy)-2-(dimethylamino)ethane.", "Step 3: The hydrochloride salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is acetylated with acetic anhydride in the presence of sulfuric acid to form the N-acetyl derivative.", "Step 5: The N-acetyl derivative is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt.", "Step 6: The diazonium salt is then treated with sodium bisulfite to form the corresponding sulfonamide.", "Step 7: The sulfonamide is then treated with sodium hydroxide to form (S)-Isothipendyl.", "Step 8: The final product is purified by recrystallization from a suitable solvent such as methanol, ethanol, diethyl ether, chloroform, or acetone." ] } | |
CAS-Nummer |
183287-72-1 |
Produktname |
(S)-Isothipendyl |
Molekularformel |
C24H24NOP |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




